molecular formula C4H10ClNS2 B13837959

"1,2-Dithiolane-3-methanamine Hydrochloride"

Cat. No.: B13837959
M. Wt: 171.7 g/mol
InChI Key: PQIOPYLJRVIOPB-UHFFFAOYSA-N
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Description

1,2-Dithiolane-3-methanamine Hydrochloride is a chemical compound with the molecular formula C4H10ClNS2. It is a derivative of 1,2-dithiolane, a five-membered heterocyclic compound containing a disulfide bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dithiolane-3-methanamine Hydrochloride can be synthesized through the reaction of 1,3-bis-tert-butyl thioethers with bromine. This reaction proceeds to completion within minutes under mild conditions, presumably via a sulfonium-mediated ring-closure . Another method involves the oxidative cyclization of propane-1,3-dithiol with iodine in the presence of 2-methylbut-2-ene or potassium permanganate adsorbed on copper sulfate .

Industrial Production Methods

Industrial production methods for 1,2-Dithiolane-3-methanamine Hydrochloride are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, considering the mild reaction conditions and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

1,2-Dithiolane-3-methanamine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,2-Dithiolane-3-methanamine Hydrochloride involves the reversible ring-opening polymerization of the disulfide bond. This dynamic covalent chemistry allows the compound to form and break bonds under mild conditions, making it useful in various applications. The disulfide bond can undergo thiol-disulfide exchange, which is crucial for its role in self-healing materials and drug delivery systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dithiolane-3-methanamine Hydrochloride is unique due to its amine functional group, which allows for additional chemical modifications and applications. Its ability to undergo reversible ring-opening polymerization under mild conditions makes it particularly valuable in the development of smart materials and drug delivery systems .

Properties

Molecular Formula

C4H10ClNS2

Molecular Weight

171.7 g/mol

IUPAC Name

dithiolan-3-ylmethanamine;hydrochloride

InChI

InChI=1S/C4H9NS2.ClH/c5-3-4-1-2-6-7-4;/h4H,1-3,5H2;1H

InChI Key

PQIOPYLJRVIOPB-UHFFFAOYSA-N

Canonical SMILES

C1CSSC1CN.Cl

Origin of Product

United States

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